molecular formula C18H23NO2 B1675715 4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol CAS No. 74248-95-6

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol

Cat. No.: B1675715
CAS No.: 74248-95-6
M. Wt: 285.4 g/mol
InChI Key: APNAMANVPJZNEW-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are also not detailed.

Mechanism of Action

The mechanism of action of 4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol involves its interaction with the beta 3-adrenergic receptor. This interaction leads to the prevention of fat recovery after energy deprivation . The molecular targets and pathways involved in this process are not fully detailed in the available literature.

Comparison with Similar Compounds

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol is unique in its ability to prevent fat recovery after energy deprivation. Similar compounds include other phenylethanolamine derivatives that also target the beta 3-adrenergic receptor. this compound stands out due to its specific anti-obesity effects .

Properties

CAS No.

74248-95-6

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO2/c1-14(7-8-15-9-11-17(20)12-10-15)19-13-18(21)16-5-3-2-4-6-16/h2-6,9-12,14,18-21H,7-8,13H2,1H3/t14-,18-/m0/s1

InChI Key

APNAMANVPJZNEW-KSSFIOAISA-N

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=CC=C2)O

SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-79771;  LY 79771;  LY79771;  LY-79771 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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